molecular formula C15H23N3O2 B2408759 2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol CAS No. 2378507-28-7

2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol

Cat. No. B2408759
CAS RN: 2378507-28-7
M. Wt: 277.368
InChI Key: KNBFLKREGTWMLL-UHFFFAOYSA-N
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Description

Pyrano[2,3-c]pyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse structural significance and biological activities . These compounds are composed of fused pyran and pyrazole rings .


Synthesis Analysis

Pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This synthesis can be performed at room temperature under solvent-free conditions, which is beneficial for green chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrano[2,3-c]pyrazoles include Knoevenagel condensation, Michael-type addition, and cyclisation .

Scientific Research Applications

Synthesis and Biological Activities

  • Antihypertensive Activity : A series of novel compounds structurally related to 2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol showed significant antihypertensive activity in spontaneously hypertensive rats. These compounds demonstrated superior antihypertensive activity compared to hydralazine and nifedipine (Evans et al., 1983).

  • Synthesis of Derivatives : Novel derivatives of this compound were synthesized using microwave irradiation techniques, providing an efficient methodology for creating highly functionalized pyrano[3,2-d]-5,7-thiazole derivatives (Sun et al., 2016).

  • Antimicrobial Activity : The synthesis of heterocyclic systems containing spiro compounds related to this compound demonstrated notable antibacterial and antifungal activities (Mohan et al., 2002).

  • Synthesis of Chromene Heterocycles : Research involving piperidine, a key component in the synthesis of 2-Cyclopentylspiro derivatives, facilitated the synthesis of chromene heterocycles, beneficial in medicinal, agrochemical, cosmetic, and pigment industries (Kangani et al., 2017).

  • Cancer Research : Derivatives of 2-Cyclopentylspiro compounds were evaluated for their anticancer activity, with some compounds showing potential as potent anti-breast cancer agents (Bhale et al., 2021).

  • Anticholinesterase Agents : Pyrazoline derivatives, similar in structure to 2-Cyclopentylspiro compounds, were synthesized and evaluated for their anticholinesterase effects, potentially beneficial in treating neurodegenerative disorders (Altıntop, 2020).

  • Novel Synthesis Approaches : Innovative methods for synthesizing polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives related to 2-Cyclopentylspiro compounds were developed, showcasing significant antimicrobial activity (Hafez et al., 2015).

Mechanism of Action

While the specific mechanism of action for “2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol” is not available, some pyrano[2,3-c]pyrazoles have been shown to have potential applications as allosteric inhibitors, blocking the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase .

Future Directions

The future directions in the field of pyrano[2,3-c]pyrazoles research include the development of eco-friendly and resource-efficient synthetic methodologies, and the exploration of their biological activities for potential applications in medicinal chemistry .

properties

IUPAC Name

2-cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c19-12-9-15(5-7-16-8-6-15)20-13-10-18(17-14(12)13)11-3-1-2-4-11/h10-12,16,19H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBFLKREGTWMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=N2)C(CC4(O3)CCNCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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